(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including an isopropyl group, a 1,3,4-oxadiazole ring, a piperidine ring, and an isoxazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,3,4-oxadiazole and isoxazole rings are aromatic and planar, which could contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole and isoxazole rings might increase its polarity .Scientific Research Applications
Synthesis and Structural Exploration
- Synthesis and Antiproliferative Activity : A study by S. Benaka Prasad et al. focused on the synthesis and structural exploration of a bioactive heterocycle related to the compound of interest. The antiproliferative activity of the compound was evaluated, and its structure was characterized through various spectroscopic techniques and X-ray diffraction studies, revealing its potential in drug development processes.
Antimicrobial Activity
- In vitro Antimicrobial Activity : The work by L. Mallesha and K. Mohana demonstrated the synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for in vitro antibacterial and antifungal activities. Selected compounds exhibited significant antimicrobial activity against tested strains, suggesting their potential as lead compounds for further antimicrobial drug development.
Biological Activity Exploration
- Elucidation of Bioactivation Pathways : A novel bioactivation pathway of an isoxazole compound in human liver microsomes was identified by Jian Yu et al., highlighting the metabolic transformation processes of such compounds. This study provides insights into the metabolism of isoxazole-containing compounds, which could have implications for drug design and safety evaluation.
Molecular Interaction Studies
- Molecular Interaction and Pharmacophore Models : Research by J. Shim et al. on a specific antagonist compound interacting with the CB1 cannabinoid receptor offers a detailed view of molecular interactions and pharmacophore model development. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9(2)13-16-17-14(21-13)11-4-6-19(7-5-11)15(20)12-8-10(3)22-18-12/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYLOOHYNQQCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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